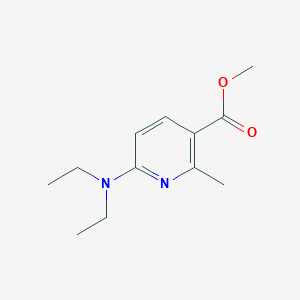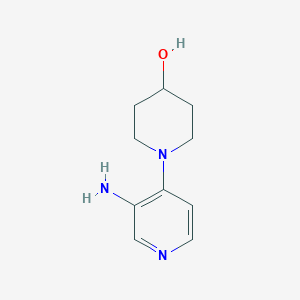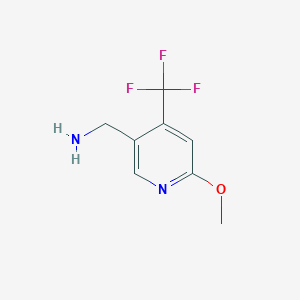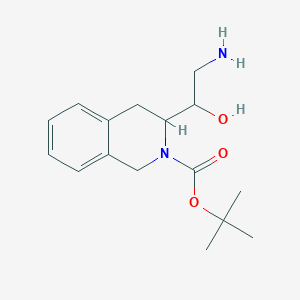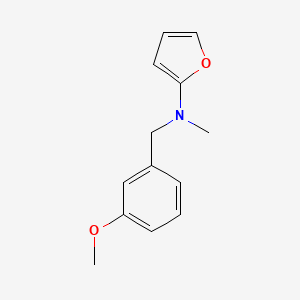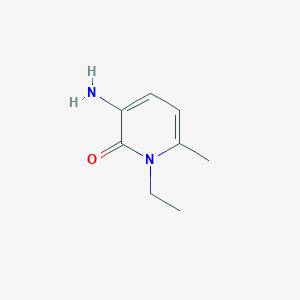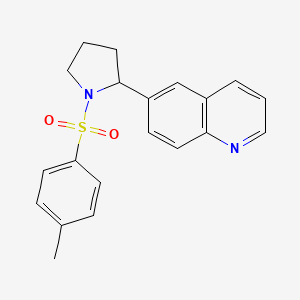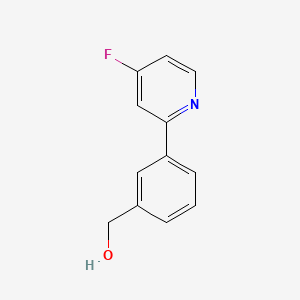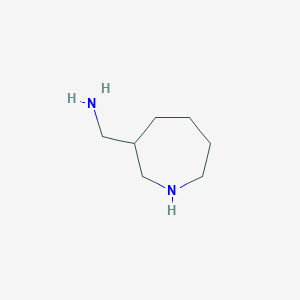
1-(Azepan-3-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Azepan-3-yl)methanamine is a chemical compound with the molecular formula C7H16N2. It is also known as azepan-3-ylmethanamine. This compound is characterized by the presence of an azepane ring, a seven-membered nitrogen-containing ring, attached to a methanamine group. It is a useful research chemical and has applications in various fields of science and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Azepan-3-yl)methanamine can be achieved through several methods. One common approach involves the reaction of azepane with formaldehyde and hydrogen cyanide, followed by hydrogenation to yield the desired product. Another method includes the reductive amination of azepan-3-one with ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reductive amination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(Azepan-3-yl)methanamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or ketones using oxidizing agents such as hypervalent iodine or TEMPO.
Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents like lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hypervalent iodine, TEMPO, and other mild oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
Oxidation: Aldehydes, ketones.
Reduction: Secondary and tertiary amines.
Substitution: Various substituted amines depending on the electrophile used.
Scientific Research Applications
1-(Azepan-3-yl)methanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for pharmaceutical compounds.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(Azepan-3-yl)methanamine depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research. In chemical reactions, its reactivity is influenced by the presence of the azepane ring and the amine group, which can participate in various nucleophilic and electrophilic interactions .
Comparison with Similar Compounds
Similar Compounds
1-(Azepan-1-yl)methanamine: Similar structure but with the nitrogen atom in a different position.
1-(Piperidin-3-yl)methanamine: Contains a six-membered ring instead of a seven-membered azepane ring.
1-(Morpholin-3-yl)methanamine: Contains an oxygen atom in the ring structure.
Uniqueness
1-(Azepan-3-yl)methanamine is unique due to its seven-membered azepane ring, which imparts distinct chemical and physical properties compared to six-membered ring analogs like piperidine derivatives.
Properties
Molecular Formula |
C7H16N2 |
|---|---|
Molecular Weight |
128.22 g/mol |
IUPAC Name |
azepan-3-ylmethanamine |
InChI |
InChI=1S/C7H16N2/c8-5-7-3-1-2-4-9-6-7/h7,9H,1-6,8H2 |
InChI Key |
WZBNHSASADXESL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNCC(C1)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


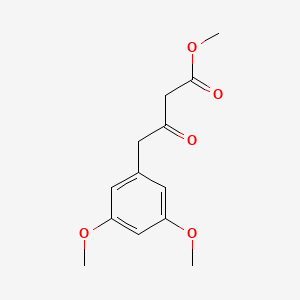
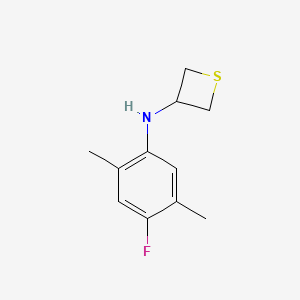
![2-Chloro-6-(trifluoromethyl)pyrido[3,2-d]pyrimidin-4(3H)-one](/img/structure/B13001916.png)
